[(4-methylphenyl)methyl][(5-methylthiophen-2-yl)methyl]amine hydrochloride
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Overview
Description
[(4-methylphenyl)methyl][(5-methylthiophen-2-yl)methyl]amine hydrochloride is a chemical compound with the molecular formula C14H17NS·HCl and a molecular weight of 267.82 g/mol . This compound is known for its unique structure, which includes both a methylphenyl and a methylthiophenyl group attached to an amine. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of [(4-methylphenyl)methyl][(5-methylthiophen-2-yl)methyl]amine hydrochloride typically involves the reaction of 4-methylbenzyl chloride with 5-methyl-2-thiophenemethanamine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or toluene.
Temperature: Room temperature to reflux conditions.
Catalysts: Bases like sodium hydroxide or potassium carbonate.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
[(4-methylphenyl)methyl][(5-methylthiophen-2-yl)methyl]amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Anhydrous solvents like dichloromethane, toluene.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[(4-methylphenyl)methyl][(5-methylthiophen-2-yl)methyl]amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism by which [(4-methylphenyl)methyl][(5-methylthiophen-2-yl)methyl]amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
[(4-methylphenyl)methyl][(5-methylthiophen-2-yl)methyl]amine hydrochloride can be compared with other similar compounds, such as:
[(4-methylphenyl)methyl][(2-thiophen-2-yl)methyl]amine hydrochloride: Similar structure but with a different thiophene substitution pattern.
[(4-methylphenyl)methyl][(5-methylfuran-2-yl)methyl]amine hydrochloride: Similar structure but with a furan ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
1050166-95-4 |
---|---|
Molecular Formula |
C14H18ClNS |
Molecular Weight |
267.8 |
Purity |
95 |
Origin of Product |
United States |
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